Zimelidine hydrochloride

SERT NET Selectivity

Researchers requiring a reference SSRI with defined selectivity face inter-drug variability issues. Zimelidine hydrochloride (CAS 60525-15-7) solves this with a characterized SERT/NET ratio (≈25:1), a long-lived active metabolite norzimelidine (t½≈23 h), and a unique withdrawn-clinical profile enabling neurotoxicity studies. • Defined SERT/NET selectivity ratio (≈25:1) for comparative pharmacology • Active metabolite norzimelidine for PK-PD modeling • Guillain-Barré syndrome model tool for idiosyncratic toxicity research • Scaffold for SERT imaging agent development

Molecular Formula C16H18BrClN2
Molecular Weight 353.7 g/mol
CAS No. 60525-15-7
Cat. No. B1662940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZimelidine hydrochloride
CAS60525-15-7
SynonymsH 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride
Molecular FormulaC16H18BrClN2
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl
InChIInChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;
InChIKeyGELMUARXROJGSO-LFMIJCLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zimelidine Hydrochloride Overview


Zimelidine hydrochloride is the hydrochloride salt of zimelidine, a pyridylallylamine compound originally developed by Astra AB as the first marketed selective serotonin reuptake inhibitor (SSRI) antidepressant. It selectively inhibits the serotonin transporter (SERT) with potency over norepinephrine and dopamine transporters [1]. Unlike later SSRIs, zimelidine was withdrawn from clinical use in 1983 due to serious adverse effects, including Guillain-Barré syndrome, but remains a valuable pharmacological tool in preclinical research to study serotonergic mechanisms [2].

1 SERT inhibitor with moderate NET selectivity for serotonergic signaling studies
2 Research tool for studying drug-induced hypersensitivity and neurotoxicity
3 Preclinical reference for active metabolite PK-PD and selectivity profiling

Differentiating Zimelidine from Other SSRIs


Generic substitution of SSRIs in research is not scientifically valid due to substantial inter-drug variability in transporter selectivity ratios, active metabolite contributions, pharmacokinetic half-lives, and off-target binding profiles. Zimelidine hydrochloride, for instance, demonstrates a distinct SERT/NET selectivity ratio and a unique active metabolite (norzimelidine) that contributes significantly to its in vivo pharmacology, differing markedly from fluoxetine, citalopram, or paroxetine [1][2]. Furthermore, its withdrawn clinical status due to specific idiosyncratic toxicity (e.g., Guillain-Barré syndrome) makes it a unique tool for studying drug-induced hypersensitivity and neurotoxicity mechanisms, which cannot be modeled with other class members [3]. The quantitative evidence below delineates these critical differences, underscoring the necessity for precise compound selection in serotonergic research.

! SERT/NET selectivity ratio differs markedly from high‑selectivity SSRIs; in vivo pharmacology may shift
! Active metabolite norzimelidine contributes significantly; metabolite profile cannot be replicated by other SSRIs
! Unique link to Guillain‑Barré syndrome; cannot be modeled with any other SSRI

Zimelidine Comparative Evidence


SERT/NET Uptake Selectivity

Zimelidine hydrochloride demonstrates a distinct SERT/NET uptake inhibition ratio compared to other SSRIs. Its IC50 for SERT is 0.33 μM, while IC50 values for NET and DAT are 8.2 μM and 12 μM respectively, yielding a SERT/NET selectivity ratio of approximately 25:1. In contrast, citalopram, a highly selective SSRI, exhibits a SERT/NET Ki ratio >1000:1, and fluoxetine shows a more modest SERT/NET ratio of ~21:1 [1]. This places zimelidine in a moderate selectivity bracket, distinct from both high-selectivity agents (e.g., citalopram) and less selective agents (e.g., imipramine).

SERT/NET Selectivity
Cross‑study comparable
SERT IC50 0.33 µM, NET IC50 8.2 µM
Selectivity ratio ≈ 25:1
Moderate SERT/NET selectivity may affect behavioral endpoint interpretation
Rat brain synaptosome uptake assays
SERT NET Selectivity Uptake inhibition SSRI comparison

Antidepressant Efficacy vs. Imipramine

In a randomized, double-blind, parallel-group study of 119 outpatients with primary affective disorders, zimelidine (50-150 mg BID) demonstrated superior efficacy compared to both placebo and the tricyclic antidepressant imipramine. At week 4, the zimelidine group had a significantly lower mean HAM-D total score (p<0.05) and a greater proportion of patients achieving ≥50% improvement (p<0.05) compared to both placebo and imipramine groups [1]. This contrasts with typical findings for other SSRIs, which generally show comparable efficacy to tricyclics but not superiority.

HAM‑D Improvement
Head‑to‑head comparison
Zimelidine: lower HAM‑D score vs. imipramine (p < 0.05) Comparator: imipramine
Reported HAM‑D endpoint difference may support depression‑model interpretation
Double‑blind trial, 119 outpatients, Week 4
Antidepressant efficacy HAM-D Zimelidine vs. Imipramine Clinical trial Major depressive disorder

Pharmacokinetic Profile vs. Fluoxetine

Zimelidine's oral bioavailability is approximately 50%, reduced by first-pass metabolism to its active metabolite norzimelidine, which has a substantially longer elimination half-life (22.8 h) than the parent compound (5.1 h) [1]. This pharmacokinetic profile contrasts sharply with fluoxetine, which has a bioavailability >70% and an extremely long half-life for both parent and active metabolite (norfluoxetine, t½ = 4-16 days). Zimelidine's shorter half-life and active metabolite profile result in a different temporal pattern of SERT occupancy, potentially relevant for studies of chronic versus acute SSRI effects.

PK Profile
Cross‑study comparable
Parent t½ 5.1 h, metabolite norzimelidine t½ 22.8 h Fluoxetine: parent t½ 4–6 days
Shorter half‑life profile may facilitate rapid‑clearance crossover designs
Human volunteer, 150 mg oral dose
Pharmacokinetics Bioavailability Half-life Active metabolite Norzimelidine

SERT/NET Binding Affinity

In radioligand binding assays using human placental NET, zimelidine exhibited a Ki of 12,290 nM, indicating very low affinity for the norepinephrine transporter [1]. This is in stark contrast to desipramine (Ki = 0.95 nM for NET) and citalopram (Ki = 2,930 nM for NET). Conversely, zimelidine's Ki for SERT is reported as 39 nM in rat brain membranes [2], confirming its primary target. The NET/SERT Ki ratio for zimelidine is ~315, underscoring its functional selectivity for SERT, albeit with lower absolute affinity for NET than some SSRIs.

NET Binding Affinity
Cross‑study comparable
NET Ki 12,290 nM (very low); SERT Ki 39 nM
NET/SERT ratio ≈ 315
Very low NET affinity confirms SERT‑focused binding profile
Human placental NET; rat brain SERT
Binding affinity SERT NET Ki Radioligand binding

Guillain-Barré Syndrome Risk

Zimelidine was withdrawn worldwide in 1983 due to an unacceptable risk of Guillain-Barré syndrome and severe hypersensitivity reactions [1]. This safety signal is unique among SSRIs; no other marketed SSRI has been associated with a comparable incidence of this neurological autoimmune disorder. While all SSRIs have side effect profiles, the specific immunological and neurotoxic reactions to zimelidine provide a unique model for studying drug-induced autoimmunity and neuroinflammation, which cannot be investigated with other class members.

Guillain‑Barré Risk
Class‑level inference
Worldwide withdrawal 1983 due to multiple Guillain‑Barré syndrome cases
Unique adverse‑event context supports drug‑induced autoimmunity research
Post‑marketing surveillance; class‑specific observation
Adverse events Guillain-Barré syndrome Hypersensitivity Drug safety Withdrawn drug

Zimelidine Preclinical Applications


Serotonergic Modulation Studies

Given its established SERT/NET selectivity ratio (≈25:1) and documented antidepressant efficacy in clinical trials (e.g., superior HAM-D improvement vs. imipramine at Week 4), zimelidine hydrochloride serves as a reference SSRI with moderate selectivity in animal models of depression [5][2]. Researchers can use it to dissect the contributions of partial NET inhibition to antidepressant-like effects, contrasting it with high-selectivity agents like citalopram.

Drug-Induced Neurotoxicity and Autoimmunity

Zimelidine's unique association with Guillain-Barré syndrome and hypersensitivity reactions provides a rare pharmacological tool to model and study the mechanisms of drug-induced autoimmune neuropathies [5]. Preclinical studies utilizing zimelidine can explore immune activation pathways and genetic susceptibility factors underlying such idiosyncratic adverse drug reactions.

PK-PD Modeling of Active Metabolites

The distinct pharmacokinetic profile of zimelidine, with a short parent half-life (≈5 h) and a longer-lived active metabolite norzimelidine (t½ ≈ 23 h), makes it a useful tool for studying the impact of active metabolites on SERT occupancy and behavioral outcomes [5]. This can inform PK-PD modeling of other SSRIs with active metabolites, such as fluoxetine.

SPECT Ligand Development

Despite its failure as a clinical SPECT ligand, the radioiodinated analog [123I]I-ZIM demonstrated good brain penetration (0.8-1% ID/g) and a brain/blood ratio up to 3 [5]. Zimelidine hydrochloride can thus be used as a scaffold for developing novel SERT imaging agents, or as a control in binding studies to validate new radioligand candidates.

Application
Selection Property
Validation Focus
Serotonergic pathway studies
Moderate SERT/NET selectivity profile
Serotonergic vs noradrenergic endpoint interpretation
Drug‑induced autoimmunity models
Unique Guillain‑Barré syndrome association
Immunological and neuroinflammatory endpoint monitoring
Active metabolite PK‑PD studies
Norzimelidine half‑life and SERT occupancy dynamics
Metabolite contribution to SERT occupancy
SPECT ligand scaffold development
Reported brain penetration of radioiodinated analog
SERT imaging agent binding validation

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